Sodium 2-(5-bromopyrimidin-4-yl)acetate
CAS No.: 1803611-95-1
Cat. No.: VC2730095
Molecular Formula: C6H4BrN2NaO2
Molecular Weight: 239 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803611-95-1 |
---|---|
Molecular Formula | C6H4BrN2NaO2 |
Molecular Weight | 239 g/mol |
IUPAC Name | sodium;2-(5-bromopyrimidin-4-yl)acetate |
Standard InChI | InChI=1S/C6H5BrN2O2.Na/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 |
Standard InChI Key | OMBZVUFCLOBSBV-UHFFFAOYSA-M |
SMILES | C1=C(C(=NC=N1)CC(=O)[O-])Br.[Na+] |
Canonical SMILES | C1=C(C(=NC=N1)CC(=O)[O-])Br.[Na+] |
Introduction
Chemical Identity and Basic Properties
Sodium 2-(5-bromopyrimidin-4-yl)acetate is characterized by its unique molecular structure featuring a brominated pyrimidine ring connected to an acetate group with sodium as the counterion. It is formally recognized as the sodium salt of 2-(5-bromopyrimidin-4-yl)acetic acid.
Identification Data
The compound possesses several key identifiers that facilitate its recognition in chemical databases and literature:
Parameter | Value |
---|---|
Chemical Name | Sodium 2-(5-bromopyrimidin-4-yl)acetate |
Synonyms | 4-Pyrimidineacetic acid, 5-bromo-, sodium salt (1:1) |
CAS Number | 1803611-95-1 |
Molecular Formula | C₆H₄BrN₂NaO₂ |
Molecular Weight | 239.00 g/mol |
European Community (EC) Number | 847-338-2 |
PubChem CID | 86346245 |
This compound is distinct from the structurally similar sodium 2-(5-bromopyrimidin-2-yl)acetate (CAS: 2055841-00-2), which has the acetate group positioned at the 2-position rather than the 4-position of the pyrimidine ring .
Structural Features and Chemical Relationships
The molecular structure of sodium 2-(5-bromopyrimidin-4-yl)acetate consists of a pyrimidine ring with a bromine atom at the 5-position and an acetate group (as sodium salt) attached to the 4-position.
Structural Representation
The structure can be digitally represented in various formats:
Representation | Code |
---|---|
SMILES | C1=C(C(=NC=N1)CC(=O)[O-])Br.[Na+] |
InChI | InChI=1S/C6H5BrN2O2.Na/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 |
InChIKey | OMBZVUFCLOBSBV-UHFFFAOYSA-M |
Parent Compound
The parent acid of this sodium salt is 2-(5-bromopyrimidin-4-yl)acetic acid (C₆H₅BrN₂O₂), which possesses a free carboxylic acid group instead of the carboxylate salt .
Physical and Chemical Properties
The physical and chemical properties of sodium 2-(5-bromopyrimidin-4-yl)acetate contribute to its behavior in chemical reactions and biological systems.
Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Exact Mass | 237.93538 Da |
Monoisotopic Mass | 237.93538 Da |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 2 |
Collision Cross Section Data
The predicted collision cross section data for the parent acid, which may be indicative for the sodium salt, includes various adducts :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 216.96073 | 135.7 |
[M+Na]+ | 238.94267 | 138.8 |
[M+NH4]+ | 233.98727 | 139.2 |
[M+K]+ | 254.91661 | 140.1 |
[M-H]- | 214.94617 | 134.2 |
[M+Na-2H]- | 236.92812 | 138.8 |
[M]+ | 215.95290 | 134.3 |
[M]- | 215.95400 | 134.3 |
Applications and Research Significance
Pharmaceutical Applications
Sodium 2-(5-bromopyrimidin-4-yl)acetate represents a valuable scaffold for pharmaceutical research. Related bromopyrimidine compounds have shown significant biological activities:
-
Similar compounds have been explored for their affinity to endothelin receptors, demonstrating improved pharmacokinetic properties and in vivo efficacy .
-
The compound's structure makes it a potential building block for developing therapeutic agents targeting various biological pathways.
Chemical Building Block
The compound is described as a "versatile small molecule scaffold" , indicating its utility in chemical synthesis:
-
The bromine substituent allows for further functionalization through various cross-coupling reactions.
-
The acetate group provides a handle for additional chemical transformations.
-
The pyrimidine core represents a privileged structure in medicinal chemistry, found in numerous bioactive compounds.
Related Compounds and Derivatives
Salt Variations
Different salt forms of 2-(5-bromopyrimidin-4-yl)acetic acid exhibit varying properties:
Compound | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Sodium 2-(5-bromopyrimidin-4-yl)acetate | C₆H₄BrN₂NaO₂ | 239.00 |
Lithium 2-(5-bromopyrimidin-4-yl)acetate | C₆H₄BrLiN₂O₂ | 223.00 |
2-(5-Bromopyrimidin-4-yl)acetic acid (parent) | C₆H₅BrN₂O₂ | 217.02 |
Structural Analogs
Several compounds share structural similarities with sodium 2-(5-bromopyrimidin-4-yl)acetate:
These related compounds provide context for understanding the chemical space occupied by sodium 2-(5-bromopyrimidin-4-yl)acetate and suggest potential structural modifications for developing compounds with enhanced properties.
The relatively high price suggests specialized synthesis and purification processes, consistent with its status as a research chemical rather than a bulk commodity.
Hazard Classification | Description |
---|---|
Acute Toxicity, Category 4 | Harmful if swallowed |
Skin Irritation, Category 2 | Causes skin irritation |
Eye Irritation, Category 2A | Causes serious eye irritation |
Specific Target Organ Toxicity, Single Exposure, Category 3 | May cause respiratory irritation |
Appropriate handling procedures should include:
-
Use of personal protective equipment
-
Adequate ventilation
-
Avoidance of dust formation
-
Prevention of contact with skin and eyes
Research Directions and Future Perspectives
Gaps in Current Knowledge
Several aspects of sodium 2-(5-bromopyrimidin-4-yl)acetate warrant further investigation:
-
Detailed synthesis and optimization procedures
-
Comprehensive biological activity profiling
-
Crystal structure determination
-
Reaction mechanism studies for transformations involving this compound
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume